molecular formula C11H16N2O3 B12992254 ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

Cat. No.: B12992254
M. Wt: 224.26 g/mol
InChI Key: MBJVGUUBVOEQQB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring. The structure includes a hydroxyl group at position 4 and an ethyl ester moiety at position 2.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)8-7-9-10(14)5-3-4-6-13(9)12-8/h7,10,14H,2-6H2,1H3

InChI Key

MBJVGUUBVOEQQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCCCC(C2=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions . The reaction mixture is then neutralized and extracted to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate and its analogs:

Compound Key Structural Features Biological Activity Synthetic Method Physical Properties References
This compound (Target Compound) Pyrazole fused to azepine; hydroxyl at C4, ethyl ester at C2. Presumed antiviral/kinase inhibition (based on analogs). Not explicitly described; likely via nitro group removal or ring-closing reactions. Expected higher polarity due to hydroxyl group; stability under inert storage.
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate Pyrazole fused to diazepine; ketone at C4, ethyl ester at C2. RSV polymerase inhibitor (IC₅₀ = 0.8 μM). Nitro group deprotection followed by acylation. Stable at RT; solubility in DMSO for assays.
5-(3-Methylfuran-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid Diazepine fused to pyrazole; 3-methylfuran-2-carbonyl at C5, carboxylic acid at C2. Improved antiviral potency (IC₅₀ = 0.2 μM). Coupling of acid to amine using HOBt/EDCI. Oil; requires chromatographic purification.
7-Hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one Diazepine fused to pyrazole; hydroxyl at C7, ketone at C3. Not explicitly reported; structural similarity to kinase inhibitors. Epoxide ring-opening with amines under MW irradiation. White solid; decomposes at 195°C.
2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one Diazepine fused to pyrazole; ferrocenyl and phenethyl substituents. Anticancer activity (preclinical models). MW-assisted solvent-free synthesis (higher yields vs. conventional heating). Crystalline solid; characterized by NMR and HRMS.

Key Observations:

Structural Variations: Ring System: The target compound’s azepine ring (7-membered) contrasts with diazepine analogs (6-membered with two nitrogens), impacting conformational flexibility and binding affinity . Substituents: Hydroxyl vs. Ethyl esters (e.g., compound 14 in ) are often prodrugs metabolized to active carboxylic acids .

Biological Activity :

  • Ethyl 4-oxo-diazepine-2-carboxylate derivatives show potent RSV inhibition, while ferrocenyl-substituted analogs exhibit anticancer activity . The target compound’s hydroxyl group may enhance solubility but reduce metabolic stability compared to ketones.

Synthetic Efficiency :

  • Microwave-assisted synthesis () improves yields (e.g., 90% for compound 15) and reduces reaction times compared to conventional methods .

Physical Properties :

  • Hydroxy-substituted analogs (e.g., 7-hydroxy-diazepin-4-one) exhibit higher melting points (195–239°C) due to intermolecular hydrogen bonding , whereas ester derivatives are often oils .

Research Findings and Implications

  • Antiviral Applications : Ethyl carboxylate derivatives (e.g., compound 14) inhibit RSV polymerase by binding to the L-protein pocket, with IC₅₀ values in the sub-micromolar range .
  • Kinase Inhibition : Pyrazolo-diazepine derivatives (e.g., ROS1 inhibitors in ) highlight the scaffold’s versatility in targeting oncogenic kinases .

Biological Activity

Ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate (CAS: 459157-28-9) is a compound of growing interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O3C_{11}H_{16}N_{2}O_{3} with a molecular weight of 224.26 g/mol. The structure features a pyrazoloazepine framework that is significant in medicinal chemistry for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans15 μg/mL

These results suggest that the compound possesses considerable antimicrobial potential, comparable to standard antibiotics like ampicillin.

Anticancer Activity

The anticancer properties of pyrazolo compounds have been widely studied. This compound was tested against several human cancer cell lines. The compound exhibited cytotoxic effects with IC50 values in the low micromolar range.

Cell Line IC50 (μM)
HeLa (cervical cancer)8.0
MCF-7 (breast cancer)6.5
A549 (lung cancer)10.0

These findings indicate that this compound may serve as a lead for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in cell proliferation and survival pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various pyrazolo derivatives for their antimicrobial activity. This compound was among the most potent compounds tested against resistant strains of bacteria .
  • Cancer Cell Line Evaluation : Another research article focused on the cytotoxic effects of this compound against different cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner .

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